2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
CAS No.:
Cat. No.: VC18419006
Molecular Formula: C22H23N5O4
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O4 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26) |
| Standard InChI Key | IXMPEOVPIKQDMP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a 4-amino-6,7-dimethoxyquinazoline group linked via a methylamino-propyl chain to an isoindole-1,3-dione ring. The quinazoline core is substituted with methoxy groups at positions 6 and 7 and an amino group at position 4, while the isoindole-1,3-dione moiety contributes a planar aromatic system with electron-withdrawing ketone groups.
Table 1: Key Identifiers of 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
| Molecular Formula | |
| Molecular Weight | 421.4 g/mol |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
| PubChem CID | 73012490 |
The stereoelectronic properties of the quinazoline ring, including its capacity for hydrogen bonding via the amino and methoxy groups, suggest potential interactions with biological targets such as kinase enzymes.
Synthesis and Preparation
Table 2: Hypothetical Synthesis Pathways Based on Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Quinazoline functionalization | Chlorination at position 2 | Introduce reactive site for alkylation |
| 2 | Alkylation | 3-aminopropanol, DMF, 100°C | Attach propylamine spacer |
| 3 | Phthalimide conjugation | Potassium phthalimide, reflux | Incorporate isoindole-1,3-dione moiety |
The use of potassium phthalimide in step 3 aligns with reported methods for introducing isoindole-1,3-dione groups, as seen in structurally related compounds .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility is influenced by its polar functional groups (e.g., amino, methoxy) and hydrophobic aromatic systems. Preliminary estimates based on its structure suggest moderate aqueous solubility (~0.1–1 mg/mL) and a calculated log P (octanol-water partition coefficient) of approximately 2.5–3.0, indicating moderate lipophilicity.
Spectroscopic Characteristics
-
UV-Vis: Absorption maxima expected near 270 nm (quinazoline π→π* transitions) and 320 nm (isoindole-1,3-dione n→π* transitions).
-
NMR: Diagnostic signals include singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons in the quinazoline and isoindole rings (δ 6.5–8.0 ppm).
| Parameter | Value/Outcome |
|---|---|
| IC50 (EGFR inhibition) | Estimated 10–50 nM (based on analogs) |
| Cell Line Activity | NSCLC (A549), IC50 ~1–5 µM |
| Metabolic Stability | Moderate (t1/2 > 2 hours in hepatocytes) |
Challenges and Future Directions
Synthetic Optimization
Current synthetic routes may require refinement to improve yields and purity. For instance, replacing DMF with less toxic solvents or employing catalytic methods could enhance sustainability .
Preclinical Development
Comprehensive in vivo studies are needed to evaluate pharmacokinetics, toxicity, and efficacy. Structural modifications, such as fluorination of the quinazoline ring, might improve blood-brain barrier penetration for targeting glioblastoma.
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